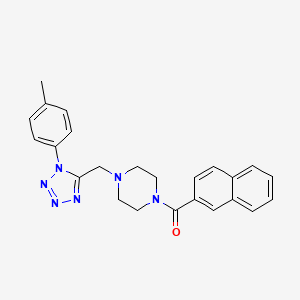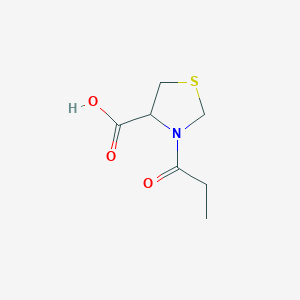
3-Propanoyl-1,3-thiazolidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Propanoyl-1,3-thiazolidine-4-carboxylic acid is a compound that involves thiazolidine chemistry . Thiazolidine chemistry has been explored to develop antibody-drug conjugates, as a protecting group for N-terminal cysteines, and for developing cyclic peptides .
Synthesis Analysis
The synthesis of 3-Propanoyl-1,3-thiazolidine-4-carboxylic acid involves the reaction kinetics between 1,2-aminothiols and aldehydes . This reaction, which forms a thiazolidine product, does not require any catalyst and remains stable under physiological conditions .Molecular Structure Analysis
The molecular structure of 3-Propanoyl-1,3-thiazolidine-4-carboxylic acid is described by the InChI code1S/C7H11NO3S/c1-2-6(9)8-4-12-3-5(8)7(10)11/h5H,2-4H2,1H3,(H,10,11)/t5-/m0/s1 . Chemical Reactions Analysis
The chemical reactions involving 3-Propanoyl-1,3-thiazolidine-4-carboxylic acid are interesting because 1,2-aminothiols are naturally present in proteins as N-terminal cysteine . The orthogonal condensation reaction between 1,2-aminothiols and aldehydes to form thiazolidine is an interesting bio-conjugation reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Propanoyl-1,3-thiazolidine-4-carboxylic acid include a molecular weight of 189.24 . It is a powder that is stable at room temperature .Wissenschaftliche Forschungsanwendungen
Luminescent Complexes and Biological Studies
- A study explored the synthesis of luminescent complexes using 3-(thiazol-2-yl carbamoyl) propanoic acid with metals like Co(II), Ni(II), Cu(II), Zn(II), and Bi(III), resulting in compounds with appreciable luminescence. These complexes were also screened for antibacterial and antifungal potential, though most showed non-significant activities (Kanwal et al., 2020).
Synthesis of Thiazolidine-4-Carboxylic Acids
- Another study focused on synthesizing 2-substituted (2R,4R)-3-(3-mercaptopropionyl)thiazolidine-4-carboxylic acids from L-cysteine, aldehydes, and 3-(acetylsulfanyl)propionyl chloride, highlighting their potential as antihypertensive drugs with angiotensin-converting enzyme inhibiting action (Ershov et al., 2014).
Anticancer Activity
- Tetra-substituted phthalocyanines bearing thiazolidine derivatives were synthesized and studied for their anticancer activity on different cancer cell lines. The study provided insights into their aggregation behavior and potential as novel anticancer agents through molecular docking studies (Bilgiçli et al., 2021).
Antimicrobial Activity
- Novel thiazolidine-2,4-dione carboxamide and amino acid derivatives were synthesized and showed weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity. One compound notably demonstrated antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus (Alhameed et al., 2019).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-propanoyl-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3S/c1-2-6(9)8-4-12-3-5(8)7(10)11/h5H,2-4H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPJCLHVMRYOQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CSCC1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Propanoyl-1,3-thiazolidine-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

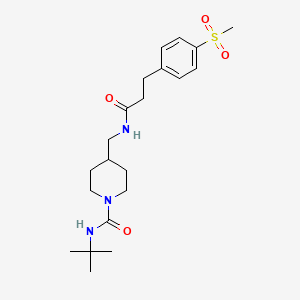
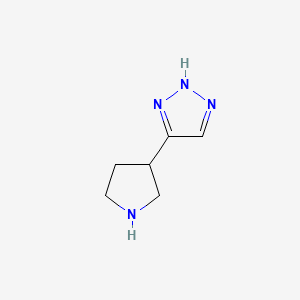
![8-((4-Methoxy-3-methylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2937913.png)
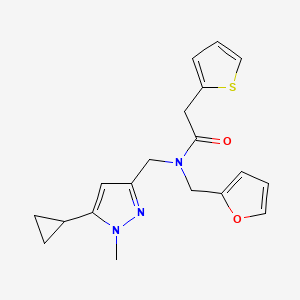
![(E)-N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-3-(3-nitrophenyl)acrylamide](/img/structure/B2937916.png)

![4-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2937922.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2937926.png)
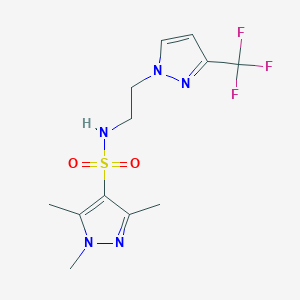
![Methyl 2-[2-[2-(cyclopentylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2937928.png)
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2937930.png)
